molecular formula C9H9N3O2 B8707195 methyl 3-amino-1H-indazole-5-carboxylate

methyl 3-amino-1H-indazole-5-carboxylate

Cat. No.: B8707195
M. Wt: 191.19 g/mol
InChI Key: VUPBVRYJECHPOX-UHFFFAOYSA-N
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Description

Methyl 3-amino-1H-indazole-5-carboxylate is an indazole derivative characterized by an amino group (-NH₂) at position 3 and a methoxycarbonyl group (-COOCH₃) at position 5 of the indazole scaffold. Indazoles are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

The compound’s molecular formula is C₉H₉N₃O₂ (molecular weight: 191.19 g/mol), as inferred from positional isomer data . Its structure is critical in medicinal chemistry, where indazole derivatives are explored as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.

Properties

IUPAC Name

methyl 3-amino-1H-indazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)5-2-3-7-6(4-5)8(10)12-11-7/h2-4H,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPBVRYJECHPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl 3-amino-1H-indazole-5-carboxylate with key analogs based on substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score Notes
This compound (Target) C₉H₉N₃O₂ 191.19 -NH₂ (C3), -COOCH₃ (C5) 1.00 Reference compound; amino and ester groups enhance solubility
Methyl 3-iodo-1H-indazole-5-carboxylate C₉H₇IN₂O₂ 302.07 -I (C3), -COOCH₃ (C5) 0.98 Iodo-substituted precursor; used in cross-coupling reactions
Methyl 5-amino-1H-indazole-3-carboxylate C₉H₉N₃O₂ 191.19 -NH₂ (C5), -COOCH₃ (C3) 0.95 Positional isomer; altered electronic properties may affect bioactivity
3-Amino-1H-indazole-5-carboxylic acid C₈H₇N₃O₂ 177.16 -NH₂ (C3), -COOH (C5) 1.00 Carboxylic acid analog; lower lipophilicity vs. methyl ester
Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate C₁₀H₁₀N₄O₄ 250.21 -NH₂ (C3), -NO₂ (C5), -COOCH₂CH₃ (N1) 0.76 Nitro group introduces electron-withdrawing effects; ethyl ester enhances metabolic stability

Key Observations

Substituent Effects: Halogen vs. Amino Group: Replacing iodine (in methyl 3-iodo-1H-indazole-5-carboxylate) with an amino group reduces molecular weight by ~110 g/mol and alters reactivity. The amino group facilitates hydrogen bonding, enhancing solubility and target interactions . Positional Isomerism: Methyl 5-amino-1H-indazole-3-carboxylate shares the same molecular formula as the target compound but differs in substituent positions. This isomerism may lead to divergent pharmacokinetic profiles .

Functional Group Modifications: Ester vs. Nitro Substitution: Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate’s nitro group introduces strong electron-withdrawing effects, which could stabilize the molecule but may also increase toxicity risks .

Synthetic Utility: Methyl 3-iodo-1H-indazole-5-carboxylate serves as a key intermediate for synthesizing amino derivatives via Buchwald-Hartwig amination or nucleophilic substitution .

Research Implications

  • Medicinal Chemistry: The amino and ester groups in the target compound make it a promising candidate for further derivatization, such as amide bond formation or incorporation into larger pharmacophores.
  • Material Science : Indazole derivatives with electron-donating groups (e.g., -NH₂) could be explored as ligands in coordination chemistry or organic semiconductors.

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